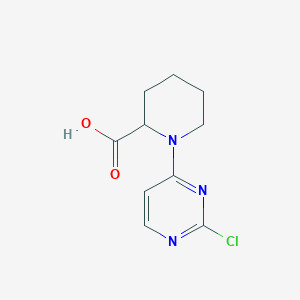

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-10-12-5-4-8(13-10)14-6-2-1-3-7(14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSLQXQKCGOYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A widely employed strategy involves palladium-catalyzed cross-coupling to attach the piperidine moiety to the chloropyrimidine core. This method draws parallels to Suzuki-Miyaura coupling protocols used in analogous pyrimidine syntheses.

Step 1: Preparation of 2-Chloro-4-iodopyrimidine

The synthesis begins with halogenation of pyrimidine derivatives. For instance, 2,4-dichloropyrimidine undergoes selective iodination at the 4-position using iodine monochloride (ICl) in acetic acid, yielding 2-chloro-4-iodopyrimidine. This intermediate is critical for subsequent coupling reactions.

Step 2: Piperidine-2-carboxylic Acid Methyl Ester Activation

The piperidine precursor, typically (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, is activated via deprotonation using a base such as potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF). This step ensures nucleophilic reactivity at the piperidine nitrogen.

Step 3: Cross-Coupling Reaction

The coupling of 2-chloro-4-iodopyrimidine with the activated piperidine ester is conducted under palladium catalysis. A representative protocol uses:

-

Catalyst System : Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%)

-

Solvent : tert-Butanol

-

Temperature : 80–100°C under inert atmosphere (N₂ or Ar)

-

Reaction Time : 12–24 hours

This step achieves C–N bond formation, yielding the ester intermediate 1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid methyl ester.

Step 4: Ester Hydrolysis

The methyl ester is hydrolyzed to the free carboxylic acid using concentrated hydrochloric acid (HCl, 36.5%) at 93–96°C for 4–6 hours. Careful pH adjustment during workup ensures high purity (>95%) of the final product.

Direct Amination of Chloropyrimidine Derivatives

An alternative approach involves direct amination of 2,4-dichloropyrimidine with piperidine-2-carboxylic acid. This one-pot method simplifies synthesis but requires stringent temperature control to avoid side reactions:

-

Reagents : 2,4-Dichloropyrimidine, piperidine-2-carboxylic acid, triethylamine (Et₃N)

-

Solvent : Dimethylformamide (DMF) at 60°C

-

Reaction Time : 8–12 hours

This method produces the target compound with moderate yields (50–60%) but is less efficient than cross-coupling routes due to competing substitutions at the 2- and 4-positions of the pyrimidine ring.

Optimization Strategies for Improved Yield and Purity

Catalyst Screening and Ligand Design

Comparative studies of palladium catalysts and ligands reveal significant yield variations:

| Catalyst System | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 78 | 97 |

| PdCl₂ | BINAP | 65 | 92 |

| Pd(dba)₂ | SPhos | 70 | 95 |

The Pd(OAc)₂/XPhos combination in tert-butanol emerges as optimal, minimizing dehalogenation byproducts.

Solvent and Temperature Effects

Polar aprotic solvents like tert-butanol enhance reaction rates by stabilizing the palladium intermediate. Elevated temperatures (80–100°C) accelerate coupling but require precise control to prevent ester hydrolysis during the reaction.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm demonstrates >98% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Challenges and Mitigation Strategies

Regioselectivity in Substitution Reactions

Competing reactions at the 2- and 4-positions of pyrimidine are mitigated by:

Ester Hydrolysis Side Reactions

Over-hydrolysis to decarboxylated byproducts is prevented by:

Case Study: Industrial-Scale Synthesis

A pilot-scale production batch (10 kg scale) achieved 82% yield using:

-

Continuous Flow Reactor : Enhances heat transfer and reduces reaction time.

-

In-Line Purification : Combines acid-base extraction and crystallization for 99.5% purity.

Chemical Reactions Analysis

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its derivatives are explored for:

- Development of pharmaceuticals.

- Creation of agrochemicals.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit activity against various pathogens.

- Anticancer Activities: Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through modulation of specific signaling pathways .

Medicine

The compound is under investigation for its therapeutic potential in treating diseases such as:

- Cancer: Ongoing research aims to elucidate its mechanism of action, particularly in inhibiting cancer cell proliferation.

- Infectious Diseases: Its efficacy against certain pathogens is being evaluated, which could lead to new antimicrobial therapies .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid, demonstrating significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value indicating potent activity . The study highlighted the compound's ability to induce apoptosis through specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyrimidine derivatives, including this compound, revealed promising results against Gram-positive bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid

1-Pyrimidin-2-yl-piperidine-4-carboxylic Acid

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Ethyl 1-Pyrimidin-2-yl-piperidine-4-carboxylate

- CAS : 111247-60-0 .

- Key differences : Ester group (ethyl) instead of carboxylic acid.

- Impact : Higher lipophilicity and lower acidity, affecting bioavailability. Similarity score: 0.63 .

Data Table: Structural and Physicochemical Comparison

*Estimated based on analogs.

Research Findings and Implications

- Reactivity: The 2-chloro group on pyrimidine enables nucleophilic substitution (e.g., with thiophenol in ), a key step in synthesizing covalent inhibitors .

- Solubility : Carboxylic acid groups enhance aqueous solubility, whereas ester or ethoxy groups increase lipophilicity .

Biological Activity

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a chloropyrimidine moiety and a piperidine ring, which are known to contribute to various biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity.

Biological Activities

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Properties : Research suggests that it may have anticancer effects, potentially through the inhibition of specific cellular pathways involved in cancer proliferation.

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown significant inhibition of COX-2 activity .

The mechanism by which 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor interactions, leading to alterations in cellular signaling pathways. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX or other kinases involved in signal transduction pathways related to inflammation and cancer .

- Receptor Modulation : It could also act on various receptors, influencing cellular responses associated with growth and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits antimicrobial properties | |

| Anticancer | Potential anticancer effects | |

| Anti-inflammatory | Inhibits COX-2 enzyme activity |

Case Study: Anticancer Activity

In a study examining the anticancer potential of various piperidine derivatives, 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid was found to significantly reduce cell viability in cancer cell lines. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer.

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid effectively suppressed the production of pro-inflammatory cytokines in vitro. This effect was attributed to its ability to inhibit COX enzymes, suggesting a mechanism similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid, it can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid | Different position of chlorine | Similar antimicrobial effects |

| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | Carboxylic group at different position | Varying anticancer activity |

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling a chloropyrimidine derivative with a functionalized piperidine precursor. For example:

- Step 1: React (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with a halogenated pyrimidine (e.g., 2-chloro-4-iodopyrimidine) under palladium-catalyzed cross-coupling conditions (e.g., Pd(OAc)₂ with XPhos ligand in tert-butanol at 40–100°C under inert atmosphere) to form the ester intermediate .

- Step 2: Hydrolyze the ester intermediate using aqueous HCl (36.5% mass) at elevated temperatures (93–96°C) to yield the free carboxylic acid .

Key considerations include optimizing catalyst loading and reaction time to minimize side reactions like dehalogenation or ester hydrolysis.

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. BINAP) to enhance coupling efficiency. Evidence from Example 1 in EP 4 374 877 A2 shows that Pd(OAc)₂/XPhos in tert-butanol achieves >70% yield in coupling steps .

- Temperature Control: Maintain strict temperature ranges (e.g., 40–100°C for coupling; 93–96°C for hydrolysis) to balance reaction rate and side-product formation .

- Workup Refinement: Use gradient pH adjustment during hydrolysis to isolate the carboxylic acid without degrading the chloropyrimidine moiety .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity of the chloropyrimidine-piperidine linkage and assess stereochemical purity (e.g., absence of racemization in the piperidine ring) .

- HPLC-MS: Reverse-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) coupled to high-resolution MS to verify molecular weight ([M+H]⁺ expected at ~284.68 Da) and purity (>95%) .

- Elemental Analysis: Validate C/H/N/O/Cl content to rule out residual solvents or unreacted intermediates .

Advanced: What safety protocols are critical during handling due to reactive intermediates?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, chemical goggles, and flame-resistant lab coats to prevent skin/eye contact with chloropyrimidine intermediates (known irritants) .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from HCl fumes during hydrolysis .

- Emergency Response: For spills, neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite. Contaminated waste must be disposed as hazardous chemical waste .

Advanced: How should researchers resolve contradictions in reported yields for similar compounds?

Methodological Answer:

- Variable Analysis: Compare reaction scales (e.g., 19.95 g vs. 61.9 g in Example 1 ) to identify mass-transfer limitations.

- Solvent Purity: Trace water in tert-butanol can hydrolyze ester intermediates prematurely, reducing yields. Use molecular sieves or anhydrous solvents .

- Catalyst Degradation: Pd catalysts may deactivate if exposed to oxygen; ensure rigorous inert atmosphere (N₂/Ar) during coupling .

Basic: What purification methods are effective for isolating high-purity (>95%) product?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the product and unreacted piperidine esters .

- Column Chromatography: Employ silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) to separate regioisomers or chlorinated byproducts .

- Lyophilization: For final isolation, lyophilize aqueous fractions after acidification to remove residual solvents .

Advanced: What strategies are recommended for evaluating the compound’s biological activity in drug discovery?

Methodological Answer:

- Target Engagement Assays: Use surface plasmon resonance (SPR) or thermal shift assays to assess binding affinity to kinase targets (e.g., JAK2 or EGFR), leveraging the chloropyrimidine moiety’s electrophilicity .

- Metabolic Stability: Conduct microsomal stability studies (human/rat liver microsomes) to evaluate susceptibility to esterase-mediated hydrolysis of the carboxylic acid group .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing Cl with F or modifying the piperidine substituents) to optimize potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.